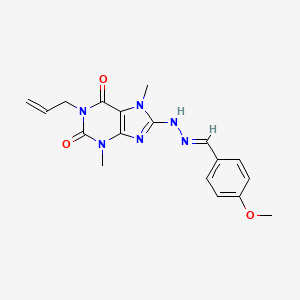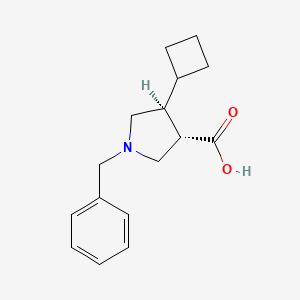
4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” is a chemical compound with the molecular formula C15H19NO3 . It has a molecular weight of 261.32 .
Synthesis Analysis
The synthesis of this compound involves several key reactions, including HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5-exo-dig cyclization, and catalytic hydrogenation . The diastereomeric mixture is subjected to trituration with heptane to furnish both diastereomers in moderate yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO3/c1-3-10(2)13(8-14(17)18)16-9-11-6-4-5-7-12(11)15(16)19/h4-7,10,13H,3,8-9H2,1-2H3,(H,17,18) . This indicates the specific arrangement of atoms and bonds in the molecule.Scientific Research Applications
Chemical Reactions and Structural Analysis:
- A study explored the stereochemical investigation of nucleophilic addition reactions involving similar compounds, leading to the formation of various isomers with distinct structural properties (El-Samahy, 2005).
- Molecular structures of compounds structurally analogous to 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid have been determined through X-ray crystallography, contributing to a better understanding of their physical and chemical properties (Sakhautdinov et al., 2013).
Synthesis and Applications:
- Research has been conducted on the solvent-free synthesis of related compounds, highlighting their potential applications in various biological activities, including anti-inflammatory and antispasmodic properties (Csende et al., 2011).
- The structural and functional attributes of similar compounds have been linked to their potential in creating new materials with specific chemical properties, such as fluorescent derivatives for analytical applications (Rasolonjatovo & Sarfati, 1998).
Innovative Chemical Methods:
- Advanced methods have been developed for the synthesis of related compounds, demonstrating the versatility and potential applications of these chemicals in various fields (Tkachuk et al., 2020).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities displayed by compounds possessing the isoindolin-1-one moiety , there could be potential for this compound in various fields, including medicinal chemistry and drug development.
properties
IUPAC Name |
4-methyl-3-(3-oxo-1H-isoindol-2-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-10(2)13(8-14(17)18)16-9-11-6-4-5-7-12(11)15(16)19/h4-7,10,13H,3,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTRRJUETOWDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2479795.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2479798.png)
![5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479799.png)
![2-Chloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B2479800.png)
![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol](/img/structure/B2479801.png)
![8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479802.png)

![1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2479805.png)



![3-methyl-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2479814.png)